molecular formula C11H8N6O4S B14946476 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B14946476
M. Wt: 320.29 g/mol
InChI Key: ONUKNCQCUMUBLE-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a benzimidazole ring, a nitro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of Benzimidazole Ring: Starting from o-phenylenediamine and reacting it with carbon disulfide under basic conditions to form benzimidazole-2-thiol.

    Formation of Oxadiazole Ring: Reacting a suitable precursor with nitrous acid to form the 1,2,5-oxadiazole ring.

    Coupling Reaction: Coupling the benzimidazole-2-thiol with the oxadiazole derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, particularly at the benzimidazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole or oxadiazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Investigated for its potential antimicrobial, antifungal, and anticancer properties.

Industry

Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might inhibit specific enzymes or interact with DNA to exert its effects. The molecular targets could include bacterial enzymes, fungal cell walls, or cancer cell DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetamide
  • N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

Uniqueness

The combination of the benzimidazole, nitro, and oxadiazole groups in a single molecule may provide unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C11H8N6O4S

Molecular Weight

320.29 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C11H8N6O4S/c18-8(14-9-10(17(19)20)16-21-15-9)5-22-11-12-6-3-1-2-4-7(6)13-11/h1-4H,5H2,(H,12,13)(H,14,15,18)

InChI Key

ONUKNCQCUMUBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NON=C3[N+](=O)[O-]

Origin of Product

United States

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